molecular formula C21H14F2N2O5 B1588539 4-Amino-5-methylamino-2',7'-difluorescein CAS No. 254109-20-1

4-Amino-5-methylamino-2',7'-difluorescein

Cat. No. B1588539
M. Wt: 412.3 g/mol
InChI Key: DIJCILWNOLHJCG-UHFFFAOYSA-N
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Description

4-Amino-5-methylamino-2’,7’-difluorescein, also known as DAF-FM, is a reagent used to detect and quantify low concentrations of nitric oxide (NO). It is essentially nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .


Synthesis Analysis

DAF-FM is a lyophilized product that should be dissolved using DMSO and then added to an aqueous buffer to create a working solution . It is cell permeant and passively diffuses across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form .


Molecular Structure Analysis

The empirical formula of DAF-FM is C21H14F2N2O5 and it has a molecular weight of 412.34 .


Chemical Reactions Analysis

DAF-FM is nonfluorescent until it reacts with NO to form a fluorescent benzotriazole . The fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .


Physical And Chemical Properties Analysis

The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with NO . The spectra of the NO adduct of DAF-FM are independent of pH above pH 5.5 .

Scientific Research Applications

Probe for Nitric Oxide

  • Specificity for Nitric Oxide : 4-Amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) has been evaluated for its specificity as a probe for nitric oxide in in vitro systems. It's fairly specific for nitric oxide, but potential artifacts include its autoxidation and oxidation by superoxide and peroxyl radicals (Balcerczyk et al., 2005).

Nitric Oxide Synthase Inhibitors Screening

  • Fluorimetric Screening Method : DAF-FM-DA is used in a 96 well plate format to quantify nitric oxide using a multimode reader. This method is effective for screening nitric oxide synthase (NOS) inhibitors in cell lines, offering simplicity, adaptability, and time efficiency (Agrawal et al., 2019).

Intracellular NO Detection

  • Improved Sensitivity and Stability : DAF-FM is popular for detecting intracellular nitric oxide production due to its improved sensitivity, pH stability, and resistance to photobleaching. It requires additional controls for accurate analysis due to the possibility of reaction with other molecules leading to different fluorescent products (Cortese-Krott et al., 2012).

Monitoring Changes in Nitric Oxide Production

  • Microfluidic Device for Single Cell Analysis : A microfluidic device integrates cell transport, lysis, injection, electrophoretic separation, and fluorescence detection, using DAF-FM DA as a fluorescent marker. It allows for the analysis of changes in nitric oxide production in single cells, such as T-lymphocytes (Metto et al., 2013).

Determination of Nitrite in Food Products

  • Spectrofluorimetric Method for Nitrite Determination : DAF-FM DA reacts with nitrite in acidic medium to form a highly fluorescent reagent, useful for determining trace amounts of nitrite in food products. The method is sensitive, selective, and has been successfully applied to real food samples (Wang et al., 2016).

Future Directions

DAF-FM is a more sensitive reagent for NO than is DAF-2 (NO detection limit for DAF-FM is approximately 3 nM versus approximately 5 nM for DAF-2) . It is widely used in various biological analyses, including the assessment of NO production in transaldolase-deficient lymphoblasts by flow cytometry, detection of NO accumulation in embryonic cortical neurons following neurotrophin stimulation, in vivo imaging of NO in zebrafish, intravital microscopic detection of NO generation associated with angiogenesis in mice, and quantitation of ATP-induced NO release in rabbit platelets . Its use in these and other applications will likely continue to expand in the future.

properties

IUPAC Name

7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJCILWNOLHJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439837
Record name DAF-FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daf-FM

CAS RN

254109-20-1
Record name DAF-FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 254109-20-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-methylamino-2',7'-difluorescein
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Citations

For This Compound
312
Citations
M LaCavera, RE White - 2017 - digitalcommons.pcom.edu
OBJECTIVES: The primary objective of the study was to investigate garlic’s ability to increase NO bioavailability in order to prevent the development of cardiovascular disease in …
Number of citations: 0 digitalcommons.pcom.edu
S Agrawal, R Kumari, PM Luthra - Analytical biochemistry, 2019 - Elsevier
In general, 4 amino-5-methylamino-2′,7′-difluorescein diacetate (DAF-FM-DA) dye is used to detect nitric oxide in biological systems through cell imaging. In this study, we have used …
Number of citations: 6 www.sciencedirect.com
YC Chang, YY Chao, CH Kao - 作物, 環境與生物資訊, 2012 - airitilibrary.com
The effects of iron (Fe) deficiency on the uptake of cadmium (Cd) and expression of OsIRT1 in rice roots were examined. Roots of Fe-deficient seedlings had higher Cd accumulation …
Number of citations: 3 www.airitilibrary.com
A Woo, B Min, S Ryoo - Experimental & molecular medicine, 2010 - nature.com
Arginase competitively inhibits nitric oxide synthase (NOS) via use of the common substrate L-arginine. Arginase II has recently reported as a novel therapeutic target for the treatment of …
Number of citations: 55 www.nature.com
J Winkler, H Ma, S Zhu, M Owen, R White - The FASEB Journal, 2016 - Wiley Online Library
Premenopausal women exhibit substantially lower risk for cardiovascular disease (CVD) than men of similar age; however, diabetes mellitus eliminates this sex‐related protection such …
Number of citations: 2 faseb.onlinelibrary.wiley.com
M Nyberg, SP Mortensen, P Thaning, B Saltin… - …, 2010 - Am Heart Assoc
One major unresolved issue in muscle blood flow regulation is that of the role of circulating versus interstitial vasodilatory compounds. The present study determined adenosine-induced …
Number of citations: 80 www.ahajournals.org
M Kakoki, HS Kim, WJ Arendshorst… - American Journal of …, 2004 - journals.physiology.org
Experiments were performed to determine whether l-arginine transport regulates nitric oxide (NO) production and hemodynamics in the renal medulla. The effects of renal medullary …
Number of citations: 71 journals.physiology.org
G Kovács, P Komlósi, A Fuson… - Journal of the …, 2003 - journals.lww.com
ABSTRACT. Macula densa (MD) cells detect changes in distal tubular sodium chloride concentration ([NaCl] L), at least in part, through an apical Na: 2Cl: K co-transporter. This co-…
Number of citations: 65 journals.lww.com
P Jin, C Wiraja, J Zhao, J Zhang… - ACS applied materials …, 2017 - ACS Publications
Osteoarthritis (OA) is a chronic arthritic disease that causes the overproduction of inflammatory factors such as nitric oxide (NO). This study develops a NO nanosensor to predict the OA …
Number of citations: 49 pubs.acs.org
J Pittner, M Wolgast, D Casellas, AEG Persson - Kidney international, 2005 - Elsevier
Increased shear stress–released NO and decreased endothelial calcium in rat isolated perfused juxtamedullary nephrons. Background Nitric oxide is an important vasodilator released …
Number of citations: 45 www.sciencedirect.com

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